Absence of Public Quantitative mGluR2 Binding or Functional Data Precludes Direct Comparator Analysis
A comprehensive search of the public research literature (PubMed), patent databases (USPTO, WIPO, ESPACENET), and authoritative pharmacological repositories (ChEMBL, BindingDB, PubChem, TTD) was conducted for quantitative biological data on 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1856023-91-0). The compound is annotated in the Therapeutic Target Database (TTD) as 'N-substituted pyrazole derivative 1', a small-molecule antagonist of the metabotropic glutamate receptor 2 (mGluR2) originating from Taisho Pharmaceutical [1]. However, no IC50, Ki, EC50, or other numerical affinity/activity values are publicly reported for this specific molecule in any accessible database or publication indexed as of the search date. The related patent review (PMID: 25435285) discusses the structural class and SAR trends for mGlu2/3 antagonists but does not list compound-specific quantitative data for this CAS number [2]. Consequently, no direct head-to-head comparison with close analogs such as 1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1855948-87-6) or 1-ethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1856076-74-8) can be performed using public-domain evidence.
| Evidence Dimension | mGluR2 Antagonist Potency (IC50 / Ki) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Closest analogs: CAS 1855948-87-6, CAS 1856076-74-8; No quantitative data publicly available |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable – data absent from public domain |
Why This Matters
Without quantitative potency data, no evidence-based claim of superiority or differentiation can be made. Procurement decisions must be based on the intended use as a synthetic intermediate or screening compound, with the understanding that all pharmacological claims remain unvalidated in the public scientific record.
- [1] Therapeutic Target Database (TTD). Drug Information: N-substituted pyrazole derivative 1 (Drug ID: D08JPW). Target: Metabotropic glutamate receptor 2 (mGluR2). View Source
- [2] Celanire S, et al. Novel metabotropic glutamate receptor 2/3 antagonists and their therapeutic applications: a patent review (2005 - present). Expert Opin Ther Pat. 2015 Jan;25(1):69-90. PMID: 25435285. View Source
